molecular formula C18H12BrNO5 B2767439 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 325805-32-1

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2767439
CAS No.: 325805-32-1
M. Wt: 402.2
InChI Key: FTZBKSXISWDOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it suitable for investigating various biological and chemical processes. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities .

Preparation Methods

The synthesis of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves several steps. One common method is the bromination of coumarin derivatives, followed by esterification and acetamidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a base, such as sodium carbonate, to facilitate the bromination process . The esterification step involves the reaction of the brominated coumarin with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst . Finally, the acetamidation step involves the reaction of the esterified product with acetic anhydride to form the final compound .

Chemical Reactions Analysis

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential antiproliferative and antitumor activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines, making it a potential candidate for further drug development . Additionally, it has applications in the study of enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate . Both compounds share a similar core structure but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities . The presence of the acetamido group in this compound provides additional sites for chemical modification and interaction with biological targets, making it a unique and versatile compound for research .

Properties

IUPAC Name

(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBKSXISWDOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.